molecular formula C20H19N3O2S B11156491 1-{[2-(2-Thienyl)-4-quinolyl]carbonyl}-4-piperidinecarboxamide

1-{[2-(2-Thienyl)-4-quinolyl]carbonyl}-4-piperidinecarboxamide

Cat. No.: B11156491
M. Wt: 365.5 g/mol
InChI Key: HVIMFSANZAUAPY-UHFFFAOYSA-N
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Description

1-{[2-(2-Thienyl)-4-quinolyl]carbonyl}-4-piperidinecarboxamide is a complex organic compound that features a quinoline and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(2-Thienyl)-4-quinolyl]carbonyl}-4-piperidinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-thienyl and 4-quinolyl derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-{[2-(2-Thienyl)-4-quinolyl]carbonyl}-4-piperidinecarboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

1-{[2-(2-Thienyl)-4-quinolyl]carbonyl}-4-piperidinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-{[2-(2-Thienyl)-4-quinolyl]carbonyl}-4-piperidinecarboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting cellular processes. Additionally, the thiophene ring may interact with various enzymes, inhibiting their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[2-(2-Thienyl)-4-quinolyl]carbonyl}-4-piperidinecarboxamide is unique due to its combination of a quinoline and thiophene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H19N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

1-(2-thiophen-2-ylquinoline-4-carbonyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H19N3O2S/c21-19(24)13-7-9-23(10-8-13)20(25)15-12-17(18-6-3-11-26-18)22-16-5-2-1-4-14(15)16/h1-6,11-13H,7-10H2,(H2,21,24)

InChI Key

HVIMFSANZAUAPY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4

Origin of Product

United States

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